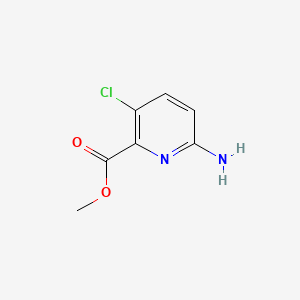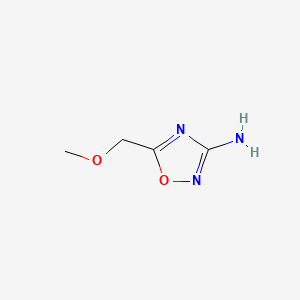
Methyl 6-amino-3-chloropicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-3-chloropicolinate is an organic compound . It is a common building block of many organic compounds .
Synthesis Analysis
The synthesis of Methyl 6-amino-3-chloropicolinate involves several steps . The reaction is generally performed in an aqueous solution at close to boiling . The first methylation of the amine begins with imine formation with formaldehyde. The formic acid acts as a source of hydride and reduces the imine to a secondary amine .Molecular Structure Analysis
The molecular structure of Methyl 6-amino-3-chloropicolinate is represented by the formula C7H7ClN2O2 . The InChI key is XUHPYPHVEHKNBT-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving Methyl 6-amino-3-chloropicolinate are complex and involve multiple steps . The reaction begins with imine formation with formaldehyde. The formic acid acts as a source of hydride and reduces the imine to a secondary amine .Physical And Chemical Properties Analysis
Methyl 6-amino-3-chloropicolinate has a molecular weight of 186.6 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
- Scientific Field : Herbicide Development
- Summary of the Application : “Methyl 6-amino-3-chloropicolinate” is a compound that has been studied for its potential use in the development of synthetic auxin herbicides . Synthetic auxin herbicides are a class of herbicides that mimic the action of the plant hormone auxin, causing uncontrolled growth and eventually death in susceptible plants .
- Methods of Application or Experimental Procedures : In the study, 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids were designed and synthesized, with a phenyl-substituted pyrazole replacing the chlorine atom at position 6 of picloram . These compounds were then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
- Results or Outcomes : The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
- Scientific Field : Antimycobacterial Drug Development
- Summary of the Application : “Methyl 6-amino-3-chloropicolinate” has been used in the synthesis of novel inhibitors for Mycobacterium tuberculosis . These inhibitors are designed to combat the spread of tuberculosis, a serious infectious disease .
- Methods of Application or Experimental Procedures : A series of 30 novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives were synthesized by coupling of methyl 4-amino-6- (2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides, urea, and thiourea moieties, respectively . These compounds were then tested for their in vitro antimycobacterial activity using the microplate alamar blue assay method against Mycobacterium tuberculosis .
- Results or Outcomes : Five compounds have shown good minimum inhibitory concentration (MIC) values with low cytotoxicity when compared with the reference drugs . Moreover, some of the compounds have high MIC values compared with isoniazid, rifampicin, and so forth and also had shown good reign in the spread of bacteria by the nutrient starvation model . These antimycobacterial activity results have shown a good correlation with molecular docking model analysis with the inhibitors MurB by exhibiting strong interactions . Some of these compounds could be promising candidates against M. tuberculosis for future preclinical agent drug development .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 6-amino-3-chloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHPYPHVEHKNBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682478 |
Source


|
| Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-3-chloropicolinate | |
CAS RN |
1256835-20-7 |
Source


|
| Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)
![4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B596295.png)
![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)






![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)

![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)

![2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid](/img/structure/B596315.png)